Engeletin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Engeletin (ENG): is a natural flavonoid compound known for its diverse physiological and pharmacological effects . It has garnered significant attention as a promising candidate for drug development .

Scientific Field: Pharmacology

Summary of the Application: ENG exhibits significant potential in treating a variety of diseases across different systems, attributed to its anti-inflammatory, antioxidant, anti-tumor, and metabolic regulatory activities.

Methods of Application or Experimental Procedures: The study conducted a systematic search of PubMed, Science Direct, Google Scholar, Web of Science, Scopus, and MEDLINE for a thorough review of high-quality articles on the source, extraction, and application of ENG.

Results or Outcomes: While ENG shows promise, its development requires further exploration.

Neuroprotection in Huntington’s Disease

Scientific Field: Neuropharmacology

Summary of the Application: A theoretical formulation of engeletin-nanostructured lipid nanocarriers has been proposed for improved delivery and increased bioavailability in treating Huntington’s disease (HD).

Treatment of Various Diseases

Summary of the Application: Engeletin has been found to have therapeutic importance against acute lung injury, inflammatory diseases, liver injury, pulmonary fibrogenesis, Alzheimer’s disease, endometritis, cervical carcinogenesis, lung cancer, and osteoarthritis.

Methods of Application or Experimental Procedures: This information is based on a pharmacological data analysis.

Results or Outcomes: Engeletin could inhibit the occurrence of cervical cancer and delay the development of liver damage and lung cancer in mice.

Cardiac Remodeling

Scientific Field: Cardiology

Summary of the Application: A recent study showed that ENG had a considerable therapeutic effect on cardiac remodeling.

Methods of Application or Experimental Procedures: The study was based on the analysis of the effects of ENG on cardiac remodeling.

Results or Outcomes: It is expected that its antifibrotic properties will be confirmed in the treatment of other organ fibrosis, such as liver and renal fibrosis.

Treatment of Acute Lung Injury

Scientific Field: Pulmonology

Summary of the Application: Pharmacological data analysis revealed the therapeutic importance of engeletin against acute lung injury.

Results or Outcomes: Engeletin could potentially be used in the treatment of acute lung injury.

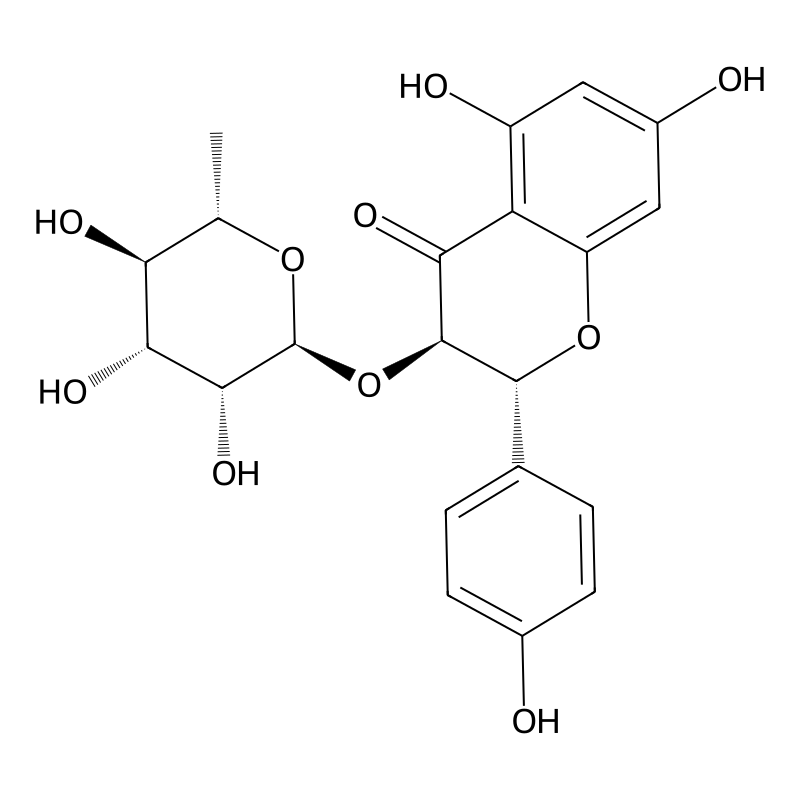

Engeletin is a natural flavonoid compound classified as a flavanonol rhamnoside, predominantly found in the bark of Hymenaea martiana and in certain wines. Its chemical structure includes a rhamnose sugar moiety attached to a flavonoid backbone, contributing to its unique properties and biological activities. Engeletin has garnered attention for its diverse physiological and pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities .

- Oxidation: Engeletin can undergo oxidation reactions that may alter its hydroxyl groups, impacting its biological activity.

- Glycosylation: The presence of the rhamnose moiety allows for potential glycosylation reactions, which can enhance solubility and bioavailability.

- Complexation: Engeletin can form complexes with metal ions, which may influence its antioxidant properties and stability .

Engeletin exhibits significant biological activities:

- Anti-inflammatory Effects: It has been shown to alleviate inflammation in various models, including lipopolysaccharide-induced endometritis and cerebral ischemia reperfusion injury .

- Antioxidant Properties: Engeletin demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress .

- Neuroprotective Effects: Research indicates that engeletin can protect neurons from apoptosis and inflammation-related damage .

The synthesis of engeletin can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves extracting engeletin from plant sources like Hymenaea martiana using solvents such as ethanol or methanol.

- Chemical Synthesis: Although less common, engeletin can be synthesized through

Engeletin has several applications across different fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, engeletin is being investigated for potential therapeutic uses in conditions like arthritis, neurodegenerative diseases, and cardiovascular disorders .

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.

- Food Industry: Engeletin may be used as a natural preservative or functional ingredient due to its health benefits .

Studies have highlighted various interactions of engeletin with biological systems:

- Cell Signaling Pathways: Engeletin has been shown to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

- Cytokine Modulation: It affects the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, indicating its role in modulating immune responses .

- Neuroprotective Mechanisms: Engeletin interacts with neural pathways to prevent apoptosis in neuronal cells, showcasing its potential in neuroprotection .

Engeletin shares structural and functional similarities with several other flavonoids. Here are some comparable compounds:

| Compound Name | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Quercetin | Flavonol | Antioxidant, anti-inflammatory | Widely studied for cardiovascular benefits |

| Kaempferol | Flavonol | Antioxidant, anticancer | Found in many fruits and vegetables |

| Rutin | Flavonol glycoside | Antioxidant, anti-inflammatory | Known for vascular protective effects |

| Hesperidin | Flavonoid glycoside | Anti-inflammatory | Commonly found in citrus fruits |

Engeletin's uniqueness lies in its specific rhamnoside structure that enhances its solubility and bioactivity compared to other flavonoids. Its potent anti-inflammatory effects are particularly noteworthy when considering its application in therapeutic contexts .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Pacheco AGM, Branco A, Câmara CA, Silva TMS, Silva TMG, de Oliveira AP, Santos ADDC, Dutra LM, Rolim LA, de Oliveira GG, Mendonça JN, Lopes NP, Almeida JRGDS. Identification of flavonoids in Hymenaea martiana Hayne (Fabaceae) by HPLC-DAD-MS(n) analysis. Nat Prod Res. 2019 Oct 8:1-6. doi: 10.1080/14786419.2019.1672062. [Epub ahead of print] PubMed PMID: 31592691.

3: Tian Q, Wang G, Zhang Y, Zhang F, Yang L, Liu Z, Shen Z. Engeletin inhibits Lipopolysaccharide/d-galactosamine-induced liver injury in mice through activating PPAR-γ. J Pharmacol Sci. 2019 Jul;140(3):218-222. doi: 10.1016/j.jphs.2019.06.011. Epub 2019 Jul 19. PubMed PMID: 31473044.

4: Xie J, Li L, Shi Y, Chen R, Liu G, Wang M, Zheng M, Zhang N. Simultaneous ultra-performance liquid chromatography-tandem mass spectrometry determination of six components in rat plasma after oral administration of Smilacis glabrae Roxb. extract. Biomed Chromatogr. 2019 Aug 15:e4680. doi: 10.1002/bmc.4680. [Epub ahead of print] PubMed PMID: 31415097.

5: Liang G, Nie Y, Chang Y, Zeng S, Liang C, Zheng X, Xiao D, Zhan S, Zheng Q. Protective effects of Rhizoma smilacis glabrae extracts on potassium oxonate- and monosodium urate-induced hyperuricemia and gout in mice. Phytomedicine. 2019 Jun;59:152772. doi: 10.1016/j.phymed.2018.11.032. Epub 2018 Nov 24. PubMed PMID: 31005813.

6: Jiang X, Chen L, Zhang Z, Sun Y, Wang X, Wei J. Protective and Therapeutic Effects of Engeletin on LPS-Induced Acute Lung Injury. Inflammation. 2018 Aug;41(4):1259-1265. doi: 10.1007/s10753-018-0773-z. PubMed PMID: 29704150.

7: Guo W, Dong H, Wang D, Yang B, Wang X, Huang L. Separation of Seven Polyphenols from the Rhizome of Smilax glabra by Offline Two Dimension Recycling HSCCC with Extrusion Mode. Molecules. 2018 Feb 24;23(2). pii: E505. doi: 10.3390/molecules23020505. PubMed PMID: 29495285; PubMed Central PMCID: PMC6017728.

8: Ye W, Chen R, Sun W, Huang C, Lin X, Dong Y, Wen C, Wang X. Determination and pharmacokinetics of engeletin in rat plasma by ultra-high performance liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Aug 15;1060:144-149. doi: 10.1016/j.jchromb.2017.06.018. Epub 2017 Jun 10. PubMed PMID: 28622617.

9: Zou W, Zhou H, Hu J, Zhang L, Tang Q, Wen X, Xiao Z, Wang W. Rhizoma Smilacis Glabrae inhibits pathogen-induced upper genital tract inflammation in rats through suppression of NF-κB pathway. J Ethnopharmacol. 2017 Apr 18;202:103-113. doi: 10.1016/j.jep.2017.02.034. Epub 2017 Feb 24. PubMed PMID: 28238827.

10: Wu H, Zhao G, Jiang K, Li C, Qiu C, Deng G. Engeletin Alleviates Lipopolysaccharide-Induced Endometritis in Mice by Inhibiting TLR4-mediated NF-κB Activation. J Agric Food Chem. 2016 Aug 10;64(31):6171-8. doi: 10.1021/acs.jafc.6b02304. Epub 2016 Jul 28. PubMed PMID: 27411287.

11: Du HZ, He XC, Nong H, Dong LS, Chen HB, Cai J, Li M. [UPLC and HPLC analysis on contents of astilbin and engeletin in dong medicine "sunl gaems" of Guizhou origin by QAMS]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(15):3115-20. Chinese. PubMed PMID: 26677720.

12: Itharat A, Srikwan K, Ruangnoo S, Thongdeeying P. Anti-Allergic Activities of Smilax glabra Rhizome Extracts and Its Isolated Compounds. J Med Assoc Thai. 2015 Apr;98 Suppl 3:S66-74. PubMed PMID: 26387391.

13: Gu WY, Li N, Leung EL, Zhou H, Yao XJ, Liu L, Wu JL. Rapid identification of new minor chemical constituents from Smilacis Glabrae Rhizoma by combined use of UHPLC-Q-TOF-MS, preparative HPLC and UHPLC-SPE-NMR-MS techniques. Phytochem Anal. 2015 Nov-Dec;26(6):428-35. doi: 10.1002/pca.2577. Epub 2015 Jul 17. PubMed PMID: 26183111.

14: Xu S, Shang MY, Liu GX, Xu F, Li FC, Wang X, Cai SQ. [Simultaneous determination of seven bioactive constituents in Smilacis Glabrae Rhizoma by high-performance liquid chromatography]. Zhongguo Zhong Yao Za Zhi. 2015 Feb;40(3):469-79. Chinese. PubMed PMID: 26084172.

15: Dai W, Zhao W, Gao F, Shen J, Lv D, Qi Y, Fan G. Simultaneous chemical fingerprint and quantitative analysis of Rhizoma Smilacis Glabrae by accelerated solvent extraction and high-performance liquid chromatography with tandem mass spectrometry. J Sep Sci. 2015 May;38(9):1466-75. doi: 10.1002/jssc.201401189. Epub 2015 Mar 25. PubMed PMID: 25678068.

16: Shi H, Liu M, Wang R, Gao B, Zhang Z, Niu Y, Yu LL. Separating four diastereomeric pairs of dihydroflavonol glycosides from Engelhardia roxburghiana using high performance counter-current chromatography. J Chromatogr A. 2015 Feb 27;1383:79-87. doi: 10.1016/j.chroma.2015.01.024. Epub 2015 Jan 16. PubMed PMID: 25620740.

17: Zhang QF, Fu YJ, Huang ZW, Shangguang XC, Guo YX. Aqueous stability of astilbin: effects of pH, temperature, and solvent. J Agric Food Chem. 2013 Dec 11;61(49):12085-91. doi: 10.1021/jf404420s. Epub 2013 Nov 25. PubMed PMID: 24255970.

18: Li YP, Li YH, Zhong JD, Li RT. Antioxidant phenolic glycoside and flavonoids from Pieris japonica. J Asian Nat Prod Res. 2013;15(8):875-9. doi: 10.1080/10286020.2013.803475. Epub 2013 Jun 25. PubMed PMID: 23796053.

19: Ruangnoo S, Jaiaree N, Makchuchit S, Panthong S, Thongdeeying P, Itharat A. An in vitro inhibitory effect on RAW 264.7 cells by anti-inflammatory compounds from Smilax corbularia Kunth. Asian Pac J Allergy Immunol. 2012 Dec;30(4):268-74. PubMed PMID: 23393906.

20: Nguyen KH, Ta TN, Pham TH, Nguyen QT, Pham HD, Mishra S, Nyomba BL. Nuciferine stimulates insulin secretion from beta cells-an in vitro comparison with glibenclamide. J Ethnopharmacol. 2012 Jul 13;142(2):488-95. doi: 10.1016/j.jep.2012.05.024. Epub 2012 May 23. PubMed PMID: 22633982.